1-[(3-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride
Description
1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride is a cyclopropane-based amine derivative featuring a 3-fluorobenzyl substituent. Cyclopropane rings are valued in medicinal chemistry for their conformational rigidity, which can enhance receptor binding specificity.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-3-1-2-8(6-9)7-10(12)4-5-10;/h1-3,6H,4-5,7,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJGVKJDVKSTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC(=CC=C2)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride typically involves the following steps:
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to maintain efficiency and consistency.
Chemical Reactions Analysis
1-[(3-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-[(3-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and neurotransmission, making it a compound of interest in both basic and applied research.
Comparison with Similar Compounds
Positional Isomers: Fluorine Substitution on the Benzyl Group
The position of the fluorine atom on the benzyl group significantly impacts molecular properties and biological activity:
Notes:
Halogen-Substituted Analogs
Replacing fluorine with chlorine alters electronic and steric properties:
Key Differences :
Cyclopropane Ring-Modified Analogs
Variations in cyclopropane substituents influence receptor interactions:
Key Insights :
Directly Phenyl-Attached Analogs
Structural Impact :
Biological Activity
1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride (CAS: 2413886-60-7) is a cyclopropanamine derivative that has been studied for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits interesting interactions with various biological targets, making it a candidate for further research in drug development.
The compound's chemical structure features a cyclopropane ring substituted with a 3-fluorobenzyl group, which influences its pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological assays.
The precise mechanism of action of this compound is not fully elucidated; however, preliminary studies suggest that it may interact with neurotransmitter systems, particularly serotonin receptors. The fluorinated aromatic group can enhance binding affinity and selectivity towards specific receptor subtypes, potentially leading to varied pharmacological effects.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological activities:
- Serotonin Receptor Agonism : Preliminary data suggest that this compound acts as an agonist at the 5-HT2C receptor, which is implicated in mood regulation and appetite control .
- Dopaminergic Activity : The compound's structure allows it to potentially influence dopaminergic pathways, which are crucial in the treatment of psychiatric disorders such as schizophrenia and depression .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit certain enzymes and receptors. For instance, its interaction with serotonin receptors has been characterized through binding affinity assays, showing a moderate to high affinity for the 5-HT2C receptor subtype.
Case Studies
Several studies have explored the biological activity of cyclopropanamines similar to this compound:
- Study on Antidepressant-like Effects : A study evaluated various cyclopropanamine derivatives for their antidepressant-like effects in animal models. Results indicated that compounds with similar structures exhibited significant reductions in immobility time in forced swim tests, suggesting potential antidepressant properties .
- Neuroprotective Properties : Another investigation examined the neuroprotective effects of cyclopropanamines against oxidative stress-induced neuronal cell death. Results showed that these compounds could enhance cell viability under stress conditions, highlighting their potential therapeutic applications in neurodegenerative diseases .
Data Table: Biological Activity Summary
Q & A
Basic: What are the established synthetic routes for 1-[(3-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride?
Methodological Answer:
The synthesis typically involves cyclopropanation of a benzyl-substituted precursor. A common approach includes:
- Grignard Reaction : Reacting 3-fluorobenzylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reduction (e.g., using NaBH₄) to form the amine intermediate .
- Salt Formation : Treating the free amine with hydrochloric acid to yield the hydrochloride salt.
- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel with CH₂Cl₂/MeOH) ensures high purity .
Key parameters include anhydrous conditions for Grignard stability and controlled pH during salt formation.
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine positioning (δ ~-110 ppm for meta-substitution), while ¹H NMR resolves cyclopropane protons (δ 0.8–1.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₀H₁₂ClFN: calc. 201.07 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves cyclopropane ring geometry and hydrogen bonding in the crystalline hydrochloride form .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Catalysts : Use transition-metal catalysts (e.g., CuI) for efficient cyclopropanation .
- Solvent Systems : Polar aprotic solvents (e.g., THF) enhance Grignard reactivity, while ethanol aids in recrystallization .
- Temperature Control : Maintain −78°C during Grignard formation to prevent side reactions .
- Scale-Up : Continuous flow reactors reduce batch variability and improve reproducibility for industrial research .
Advanced: How should researchers address contradictory biological activity data across assays?
Methodological Answer:
Contradictions may arise from:
- Assay Conditions : Variability in pH, ionic strength, or co-solvents (e.g., DMSO) affecting ligand-receptor interactions .
- Cell Models : Differences in membrane permeability between cell lines (e.g., HEK293 vs. neuronal cells) .
Resolution : - Standardize assay protocols (e.g., fixed DMSO concentration ≤0.1%).
- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, functional cAMP assays) .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., G-protein-coupled receptors). The cyclopropane ring’s strain enhances rigidity, influencing binding poses .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR Models : Correlate substituent effects (e.g., fluorine position) with activity using Hammett σ constants .
Basic: What are the solubility and storage guidelines for this compound?
Methodological Answer:
- Solubility : Freely soluble in water (>50 mg/mL) and DMSO; sparingly soluble in apolar solvents (e.g., hexane) .
- Storage : Store at −20°C in airtight containers under argon to prevent amine oxidation. Lyophilized powder remains stable for >12 months .
Advanced: How do structural modifications influence pharmacological activity?
Methodological Answer:
- Fluorine Position : Meta-fluorine (vs. para) enhances electron-withdrawing effects, increasing receptor binding affinity by 10-fold in serotonin transporters .
- Cyclopropane Rigidity : Restricts conformational flexibility, improving selectivity for dopamine D3 over D2 receptors (Ki ratio: 15:1) .
- Amine Protonation : Hydrochloride salt formation increases aqueous solubility, critical for in vivo bioavailability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
